molecular formula C22H39NO5 B031446 PGF2alpha-EA CAS No. 353787-70-9

PGF2alpha-EA

Cat. No.: B031446
CAS No.: 353787-70-9
M. Wt: 397.5 g/mol
InChI Key: XCVCLIRZZCGEMU-WLOFLUCMSA-N
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Description

Prostaglandin F2alpha 1-ethanolamide is an N-acylethanolamine compound formed by a condensation of prostaglandin F2alpha and ethanolamine. It is a N-acylethanolamine and a prostaglandins Falpha. It is functionally related to a prostaglandin F2alpha.

Mechanism of Action

Target of Action

Dinoprost ethanolamide primarily targets the Prostaglandin D2 receptor 2 . This receptor plays a crucial role in the regulation of inflammation and pain, and it is involved in various physiological processes .

Mode of Action

Dinoprost ethanolamide interacts with its target receptor as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell . The exact nature of these interactions and the resulting changes are still under investigation .

Biochemical Pathways

Upon activation of the Prostaglandin D2 receptor 2, Dinoprost ethanolamide influences several biochemical pathways. These pathways are involved in the regulation of inflammation, pain, and various other physiological processes . The specific pathways affected by Dinoprost ethanolamide and their downstream effects are still being researched .

Pharmacokinetics

It is known that prostaglandins, in general, are widely distributed throughout the body and are extensively metabolized, often on the first pass through the lungs .

Result of Action

The activation of the Prostaglandin D2 receptor 2 by Dinoprost ethanolamide leads to various molecular and cellular effects. For instance, it can stimulate myometrial contractions, similar to those seen during natural labor . This can result in the evacuation of the products of conception from the uterus .

Action Environment

The action, efficacy, and stability of Dinoprost ethanolamide can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs, and potentially even diet and lifestyle factors . .

Biochemical Analysis

Biochemical Properties

Dinoprost ethanolamide interacts with various enzymes, proteins, and other biomolecules. It is believed to be involved in the regulation of cellular membrane calcium transport and intracellular concentrations of cyclic 3’,5’-adenosine monophosphate

Cellular Effects

The effects of Dinoprost ethanolamide on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Dinoprost ethanolamide are still being researched.

Molecular Mechanism

The molecular mechanism of action of Dinoprost ethanolamide involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biological Activity

Prostaglandin F2alpha (PGF2α) and its analogs, including PGF2alpha-EA, are significant bioactive lipids with diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological roles, and implications in various health conditions.

Overview of this compound

This compound is an analog of prostaglandin F2α, which is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway. It acts primarily through the FP receptor, a G protein-coupled receptor that mediates various cellular responses. The biological activity of this compound is crucial in reproductive physiology, inflammation, and tumor biology.

  • Receptor Activation : this compound binds to the FP receptor, leading to the activation of intracellular signaling pathways such as phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in cell proliferation, differentiation, and apoptosis .
  • Induction of Uterine Contractions : In reproductive biology, this compound plays a vital role in inducing uterine contractions during labor. It enhances the expression of uterine activation proteins such as connexin 43 (CX43) and oxytocin receptors (OTR), facilitating effective labor progression .
  • Inflammatory Response : this compound is implicated in the inflammatory response by promoting neutrophil chemotaxis. Studies indicate that it acts as a chemoattractant for neutrophils in ischemic tissues, suggesting its role in immune response modulation .

Physiological Roles

  • Reproductive Health : this compound is essential for ovulation and luteolysis in various species. It facilitates the regression of the corpus luteum, thereby regulating the estrous cycle in livestock and influencing fertility outcomes .
  • Tumorigenesis : Research indicates that PGF2alpha can enhance tumor growth and metastasis through its action on cancer cells. It promotes cell proliferation via EGFR trans-activation and MAPK signaling pathways in endometrial adenocarcinoma cells .

Case Studies

  • Ovarian Response in Dairy Cows : A study involving lactating dairy cows demonstrated that administration of PGF2alpha significantly improved estrous synchronization and pregnancy rates when used in timed artificial insemination protocols. The results indicated that higher doses led to better estrous responses, emphasizing its role in reproductive management .
  • Uterine Activation Proteins : In human myometrial smooth muscle cells, this compound was shown to modulate the expression of uterine activation proteins, crucial for successful labor. Inhibition studies revealed that various signaling pathways were involved in this modulation, highlighting its complex role during childbirth .

Research Findings Summary

Study FocusKey FindingsReference
Ovarian ResponseImproved estrous response with higher doses of PGF2α; significant impact on fertility protocols
TumorigenesisEnhanced proliferation of endometrial cancer cells via EGFR and MAPK pathways
Uterine ActivationModulation of CX43 and OTR expression; involvement of multiple signaling pathways
Neutrophil RecruitmentPGF2α as a chemoattractant in ischemic tissues; significant role in inflammatory response

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVCLIRZZCGEMU-WLOFLUCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353787-70-9
Record name Prostamide F2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353787-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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